molecular formula C9H17NS B13598820 4-Ethylcyclohexane-1-carbothioamide

4-Ethylcyclohexane-1-carbothioamide

Cat. No.: B13598820
M. Wt: 171.31 g/mol
InChI Key: NJOUVNXYZJHWQD-UHFFFAOYSA-N
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Description

4-Ethylcyclohexane-1-carbothioamide is an organic compound with the molecular formula C9H17NS It is a derivative of cyclohexane, where an ethyl group is attached to the fourth carbon and a carbothioamide group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexane-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 4-ethylcyclohexanone with thioamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

4-Ethylcyclohexane-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of cognitive disorders.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 4-ethylcyclohexane-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in cognitive function. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylcyclohexane-1-carbothioamide
  • 4-Propylcyclohexane-1-carbothioamide
  • 4-Butylcyclohexane-1-carbothioamide

Uniqueness

4-Ethylcyclohexane-1-carbothioamide is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

4-ethylcyclohexane-1-carbothioamide

InChI

InChI=1S/C9H17NS/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H2,10,11)

InChI Key

NJOUVNXYZJHWQD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=S)N

Origin of Product

United States

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